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Compound of Interest

Compound Name: GPR120 modulator 2

Cat. No.: B1663568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between G-protein

coupled receptor 120 (GPR120) and the Akt signaling pathway. GPR120, also known as Free

Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic

and inflammatory diseases. Its activation by specific modulators triggers a cascade of

intracellular events, prominently featuring the activation of the Akt signaling pathway, a critical

regulator of cellular growth, proliferation, and survival. This document details the quantitative

effects of GPR120 modulation on Akt signaling, provides comprehensive experimental

protocols for studying this interaction, and visually represents the core signaling pathways and

experimental workflows.

Data Presentation: Quantitative Effects of GPR120
Modulators on Akt Signaling
The activation of GPR120 by synthetic agonists has been shown to induce the phosphorylation

and subsequent activation of Akt. While the term "GPR120 modulator 2" does not refer to a

specific publicly recognized compound, the effects of several well-characterized synthetic

GPR120 agonists on the Akt pathway have been documented. The following tables summarize

the available quantitative and qualitative data for some of these modulators.

Table 1: In Vitro Efficacy of GPR120 Agonists
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Modulator Assay
Cell
Line/System

Efficacy
(EC50)

Reference

Compound A

(cpdA)

β-arrestin-2

Recruitment

Human GPR120

expressing cells
~0.35 µM [1]

TUG-891
Calcium

Mobilization
Human GPR120 43.7 nM N/A

Table 2: Effects of GPR120 Agonists on Akt and Related Signaling Pathways

Modulator
Cell
Line/Tissue

Experiment
al Condition

Effect on
Akt/ERK
Pathway

Quantitative
Measureme
nt

Reference

GSK137647
BRIN-BD11

cells

16.7mM

glucose

Increased

AKT1/2/3

expression

P < 0.05 [2]

Alpha-

Linolenic Acid

(A-LA)

BRIN-BD11

cells

5.6mM

glucose

Upregulation

of

phosphorylat

ed ERK1/2

31% increase

(P < 0.05)
[2]

Compound A

(cpdA)

Adipose

tissue from

HFD-fed mice

In vivo

treatment

Increased

insulin-

stimulated

Akt

phosphorylati

on

Fold

induction

over basal

(visualized in

bar graph)

[1]

GW9508

Src or

GPR120 KD

cells

10 µM

treatment

Increased Akt

phosphorylati

on

Qualitatively

shown by

Western blot

[3]

Signaling Pathway and Experimental Workflow
Diagrams
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To visually represent the molecular interactions and experimental procedures, the following

diagrams have been generated using the DOT language.
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Caption: GPR120-Akt signaling cascade initiated by a modulator.

Experimental Workflow: Western Blot for Akt
Phosphorylation
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Caption: Workflow for analyzing Akt phosphorylation via Western blot.
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of the

GPR120-Akt signaling pathway.

Protocol 1: Cell Culture and Treatment
Cell Line: 3T3-L1 preadipocytes are a commonly used model.

Culture Conditions:

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

Maintain cells in a humidified incubator at 37°C with 5% CO2.

Differentiation (for adipocytes):

Grow 3T3-L1 preadipocytes to confluence.

Induce differentiation by treating with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-

methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.

Maintain cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.

Subsequently, culture the differentiated adipocytes in DMEM with 10% FBS.

Serum Starvation: Prior to treatment, serum-starve the differentiated adipocytes in serum-

free DMEM for 4-6 hours to reduce basal levels of Akt phosphorylation.

Treatment with GPR120 Modulator:

Prepare stock solutions of the GPR120 modulator (e.g., Compound A, TUG-891) in a

suitable solvent (e.g., DMSO).

Dilute the modulator to the desired final concentrations in serum-free DMEM.

Treat the serum-starved cells with the vehicle control or different concentrations of the

GPR120 modulator for the specified time points (e.g., 30 minutes, 1 hour, 2 hours).
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Protocol 2: Western Blotting for Akt Phosphorylation
Cell Lysis:

After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase

inhibitors.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay kit

according to the manufacturer's instructions.

Sample Preparation and SDS-PAGE:

Normalize the protein concentrations of all samples.

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide

gel.

Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer:

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF)

membrane using a wet or semi-dry transfer system.

Immunoblotting:
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Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-

p-Akt Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Visualize the protein bands using a chemiluminescence imaging system.

To normalize for protein loading, strip the membrane and re-probe with a primary antibody

for total Akt and a loading control (e.g., β-actin or GAPDH).

Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).

Calculate the ratio of phosphorylated Akt to total Akt for each sample to determine the fold

change in Akt phosphorylation.

Conclusion
The activation of GPR120 by specific modulators initiates a signaling cascade that leads to the

phosphorylation and activation of the Akt pathway. This interaction plays a crucial role in

mediating the therapeutic effects of GPR120 agonism, particularly in the context of metabolic

diseases. The data and protocols presented in this guide provide a comprehensive resource for

researchers and drug development professionals working to further elucidate the mechanisms

of GPR120 signaling and to develop novel therapeutics targeting this receptor. The provided

diagrams offer a clear visual framework for understanding the GPR120-Akt signaling axis and

the experimental approaches used to investigate it.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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